2,3,6,7-Tetrabromo-dibenzofuran

Catalog No.
S13397555
CAS No.
617707-88-7
M.F
C12H4Br4O
M. Wt
483.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7-Tetrabromo-dibenzofuran

CAS Number

617707-88-7

Product Name

2,3,6,7-Tetrabromo-dibenzofuran

IUPAC Name

2,3,6,7-tetrabromodibenzofuran

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

InChI

InChI=1S/C12H4Br4O/c13-7-2-1-5-6-3-8(14)9(15)4-10(6)17-12(5)11(7)16/h1-4H

InChI Key

LNOTUEUURVSLQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C=C3O2)Br)Br)Br)Br

2,3,6,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by its molecular formula C12H4Br4OC_{12}H_{4}Br_{4}O and a molecular weight of approximately 483.776 g/mol. This compound features four bromine atoms located at the 2, 3, 6, and 7 positions on the dibenzofuran structure, which significantly influences its chemical properties and biological activities. The unique arrangement of bromine atoms contributes to its reactivity and potential applications in various fields, including chemistry and biology.

  • Substitution Reactions: The bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
  • Oxidation Reactions: The compound can undergo oxidation to form various dibenzofuran derivatives with different oxidation states.
  • Reduction Reactions: Bromine atoms can be reduced to yield less brominated derivatives.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

Research indicates that 2,3,6,7-Tetrabromo-dibenzofuran exhibits potential biological activities. It has been studied for its antimicrobial properties and possible anticancer effects. The presence of bromine enhances the compound's reactivity, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction may inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects .

The synthesis of 2,3,6,7-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran using bromine (Br₂) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr₃). Controlled reaction conditions are essential to ensure selective bromination at the desired positions. Industrial production follows similar synthetic routes but optimizes conditions for higher yields and purity .

General Synthesis Procedure:

  • Reagents: Dibenzofuran, bromine (Br₂), catalyst (iron or aluminum bromide).
  • Conditions: Controlled temperature and pressure to facilitate selective bromination.
  • Purification: Post-reaction purification techniques such as recrystallization or chromatography are employed to isolate the product.

2,3,6,7-Tetrabromo-dibenzofuran finds various applications across different fields:

  • Chemical Research: Used as a precursor for synthesizing other brominated compounds.
  • Biological Studies: Investigated for its antimicrobial and anticancer properties.
  • Industrial Use: Employed in the production of flame retardants due to its high bromine content .

Studies have explored the interaction mechanisms of 2,3,6,7-Tetrabromo-dibenzofuran with biological targets. Its ability to bind with proteins and nucleic acids suggests that it may modulate various biochemical pathways. This interaction can lead to significant biological effects such as enzyme inhibition or alterations in gene expression .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,3,6,7-Tetrabromo-dibenzofuran. Here are some notable examples:

Compound NameBromination PatternUnique Features
2,3,7,8-TetrabromodibenzofuranBromines at positions 2, 3, 7, 8Known for its environmental persistence
1,4,6,7-TetrabromodibenzofuranBromines at positions 1, 4, 6, 7Used in flame retardant applications
1,3-DibromodibenzofuranBromines at positions 1 and 3Exhibits different chemical reactivity

Uniqueness

The uniqueness of 2,3,6,7-Tetrabromo-dibenzofuran lies in its specific bromination pattern that imparts distinct chemical and physical properties compared to other dibenzofuran derivatives. This unique arrangement affects its reactivity and potential applications in both chemical synthesis and biological research .

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Exact Mass

483.69547 g/mol

Monoisotopic Mass

479.69957 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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